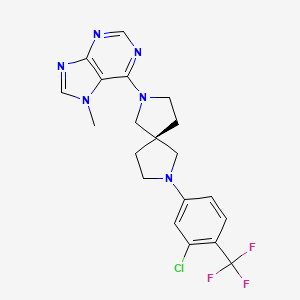

MRK-952

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20ClF3N6 |

|---|---|

Molecular Weight |

436.9 g/mol |

IUPAC Name |

6-[(5R)-7-[3-chloro-4-(trifluoromethyl)phenyl]-2,7-diazaspiro[4.4]nonan-2-yl]-7-methylpurine |

InChI |

InChI=1S/C20H20ClF3N6/c1-28-12-27-17-16(28)18(26-11-25-17)30-7-5-19(10-30)4-6-29(9-19)13-2-3-14(15(21)8-13)20(22,23)24/h2-3,8,11-12H,4-7,9-10H2,1H3/t19-/m1/s1 |

InChI Key |

CAPZLSKZPWSIKV-LJQANCHMSA-N |

Isomeric SMILES |

CN1C=NC2=C1C(=NC=N2)N3CC[C@]4(C3)CCN(C4)C5=CC(=C(C=C5)C(F)(F)F)Cl |

Canonical SMILES |

CN1C=NC2=C1C(=NC=N2)N3CCC4(C3)CCN(C4)C5=CC(=C(C=C5)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

NUDT5: A Pivotal Regulator in Breast Cancer Pathogenesis and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NUDIX (Nucleoside Diphosphate linked to some moiety X) Hydrolase 5, or NUDT5, has emerged as a critical player in the complex landscape of breast cancer biology. Initially characterized as an ADP-ribose pyrophosphatase, its multifaceted roles in cellular metabolism, DNA repair, and hormone signaling have significant implications for tumor progression, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the function of NUDT5 in breast cancer, consolidating key research findings, experimental methodologies, and quantitative data to serve as a valuable resource for the scientific community.

Core Functions of NUDT5 in Breast Cancer

NUDT5's influence on breast cancer is subtype-dependent, exhibiting distinct mechanisms in hormone receptor-positive (HR+) and triple-negative breast cancer (TNBC).

In Hormone Receptor-Positive (HR+) Breast Cancer:

In HR+ breast cancer, NUDT5 is a key mediator of hormone signaling.[1][2][3][4] Upon progestin stimulation, NUDT5 translocates to the nucleus and, in concert with Poly(ADP-ribose) polymerase (PARP), generates nuclear ATP.[1][5] This localized ATP production is crucial for chromatin remodeling, enabling the transcriptional activity of hormone receptors and promoting cancer cell proliferation.[4][6][7] Elevated NUDT5 expression in HR+ breast cancer is associated with a poorer prognosis.[5][8]

In Triple-Negative Breast Cancer (TNBC):

In the more aggressive TNBC subtype, NUDT5 plays a critical role in maintaining genomic stability by preventing oxidative DNA damage.[9][10] TNBC cells often exhibit higher levels of reactive oxygen species (ROS), which can lead to the formation of mutagenic lesions such as 8-oxo-guanine (8-oxoG). NUDT5 sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGDP, a damaged precursor, thereby preventing its incorporation into DNA.[9] Inhibition or loss of NUDT5 in TNBC cells leads to increased oxidative DNA damage, replication stress, and ultimately, suppression of tumor growth.[9][10] Notably, NUDT5 expression is significantly higher in TNBC compared to ER-positive tumors and normal breast tissue.[9][11]

Metastasis and Cancer Stem Cells:

Emerging evidence highlights the multifaceted role of NUDT5 in promoting breast cancer metastasis.[1][5][12] Elevated NUDT5 levels are associated with increased recurrence and metastasis.[1][5][12] It is essential for the generation and maintenance of breast cancer stem cells (BCSCs), which are critical for tumor initiation and metastatic colonization.[1][3][5][13] NUDT5 is also highly expressed in circulating tumor cells (CTCs), further underscoring its involvement in the metastatic cascade.[1][5][12]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on NUDT5 in breast cancer.

Table 1: NUDT5 Expression in Breast Cancer Tissues

| Finding | Cancer Subtype | Comparison | Fold Change/Significance | Reference |

| Elevated NUDT5 mRNA levels | TNBC | vs. ER-positive tumors | Significantly higher | [9] |

| Elevated NUDT5 mRNA levels | TNBC | vs. Normal breast tissue | Significantly higher | [9][11] |

| Upregulated NUDT5 protein expression | Breast tumor tissues | vs. Adjacent non-tumorous tissues | 73.33% of tumors showed high expression | [14][15] |

| Higher NUDT5 mRNA expression | Tumor tissue | vs. Normal tissue | Significantly higher | [16] |

Table 2: Correlation of NUDT5 Expression with Clinical Outcomes

| Finding | Cancer Subtype | Correlation | Significance | Reference |

| High NUDT5 expression | Breast Cancer | Poorer overall survival | p < 0.0001 | [7][14][15] |

| High NUDT5 expression | HR-positive Breast Cancer | Poorer overall survival | Significant | [5] |

| High NUDT5 expression | Breast Cancer | Independent prognostic factor for poor prognosis | p = 0.0113 (multivariate analysis) | [14] |

Table 3: Effects of NUDT5 Inhibition/Knockdown on Breast Cancer Cells

| Experimental Model | Intervention | Effect | Quantitative Measure | Reference |

| TNBC cell lines (MDA-MB-231, MDA-MB-436, MDA-MB-468) | siRNA-mediated knockdown | Suppressed cell growth | Significant reduction in cell number | [9][17] |

| ER-positive cell lines (ZR-75-1, MDA-MB-361) | siRNA-mediated knockdown | No effect on cell growth | No significant change | [9] |

| TNBC xenograft model (MDA-MB-231) | TH5427 (NUDT5 inhibitor) | Suppressed tumor growth | Significant reduction in tumor volume | [9] |

| Breast cancer cell lines | NUDT5 knockdown | Suppressed migration and invasion | Dramatic inhibition | [14][15][18] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

DOT Script:

Caption: NUDT5-mediated hormone signaling in HR+ breast cancer.

DOT Script:

Caption: Role of NUDT5 in preventing oxidative DNA damage in TNBC.

Experimental Workflows

DOT Script:

Caption: Workflow for studying NUDT5 function using siRNA.

Detailed Experimental Protocols

1. siRNA-Mediated Knockdown of NUDT5

-

Objective: To investigate the cellular effects of NUDT5 depletion in breast cancer cell lines.

-

Cell Lines: A panel of breast cancer cell lines, including ER-positive (e.g., MCF-7, ZR-75-1) and TNBC (e.g., MDA-MB-231, MDA-MB-436) lines, are used.[9]

-

Reagents:

-

siRNA targeting the 3'UTR region of NUDT5 mRNA.

-

Non-targeting control siRNA.

-

Transfection reagent (e.g., Lipofectamine).

-

-

Procedure:

-

Cells are seeded in appropriate culture vessels and allowed to adhere.

-

siRNA and transfection reagent are prepared according to the manufacturer's instructions.

-

The siRNA-lipid complex is added to the cells.

-

Cells are incubated for 48-72 hours to allow for target gene knockdown.

-

-

Verification:

-

Western Blot: Whole-cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against NUDT5 and a loading control (e.g., β-actin).

-

Quantitative PCR (qPCR): Total RNA is extracted, and cDNA is synthesized. qPCR is performed using primers specific for NUDT5 and a housekeeping gene to quantify the reduction in mRNA levels.[9]

-

2. Cell Viability Assay (CCK-8)

-

Objective: To assess the effect of NUDT5 knockdown or inhibition on cell proliferation.

-

Procedure:

-

Transfected or inhibitor-treated cells are seeded into 96-well plates at a specific density (e.g., 1.0 × 10⁴ cells/well for MCF-7 and T47D, 5.0 × 10³ cells/well for MDA-MB-231).[15]

-

At various time points (e.g., 24, 48, 72 hours), Cell Counting Kit-8 (CCK-8) reagent is added to each well.[15]

-

Plates are incubated at 37°C for 1-2 hours.

-

The absorbance at 450 nm is measured using a microplate reader to determine the number of viable cells.[15]

-

3. Immunofluorescence Staining for DNA Damage Markers

-

Objective: To visualize and quantify oxidative DNA damage and the DNA damage response.

-

Procedure:

-

Cells are grown on coverslips and subjected to NUDT5 knockdown or inhibition.

-

Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a suitable blocking buffer.

-

Cells are incubated with primary antibodies against 8-oxo-guanine (8-oxoG) and γH2AX.[9]

-

After washing, cells are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a fluorescence microscope.

-

The intensity of nuclear fluorescence is quantified to assess the levels of 8-oxoG and γH2AX.[9]

-

4. Xenograft Tumor Growth Assay

-

Objective: To evaluate the in vivo effect of NUDT5 inhibition on tumor growth.

-

Animal Model: Female nude mice (4-6 weeks old).[9]

-

Procedure:

-

Breast cancer cells (e.g., one million MDA-MB-231 cells) are subcutaneously injected into the mammary fat pad of the mice.[9]

-

When tumors reach a palpable size (e.g., 50 mm³), mice are randomized into treatment and control groups.[9]

-

The treatment group receives intraperitoneal injections of a NUDT5 inhibitor (e.g., TH5427 at 50 mg/kg, 5 times per week), while the control group receives a vehicle.[9]

-

Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula V = 0.5 × (width² × length).[9]

-

Mice are monitored for signs of toxicity, and the experiment is terminated when tumors in the control group reach a predetermined size.

-

Tumors are excised for further analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67).[9]

-

Therapeutic Implications and Future Directions

The crucial roles of NUDT5 in breast cancer progression, particularly in aggressive subtypes and metastatic disease, position it as a highly attractive therapeutic target.[7][19] The development of potent and selective NUDT5 inhibitors, such as TH5427, has shown promise in preclinical studies by blocking hormone signaling and suppressing tumor growth.[4][6][20]

Future research should focus on:

-

Clinical Validation: Evaluating the efficacy and safety of NUDT5 inhibitors in clinical trials for breast cancer patients, potentially stratified by NUDT5 expression levels.

-

Combination Therapies: Investigating the synergistic effects of NUDT5 inhibitors with other targeted therapies (e.g., PARP inhibitors) or conventional chemotherapies.

-

Biomarker Development: Establishing NUDT5 expression as a robust prognostic and predictive biomarker to guide patient selection for NUDT5-targeted therapies.[8]

-

Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to NUDT5 inhibition to develop strategies to overcome them.

References

- 1. Role of the NUDT Enzymes in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [repositori.upf.edu]

- 3. Role of the NUDT Enzymes in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells [diva-portal.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. NUDT5 as a novel drug target and prognostic biomarker for ER-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]

- 15. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 18. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of promising inhibitors against breast cancer disease by targeting NUDIX hydrolase 5 (NUDT5) biomolecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

In-depth Technical Guide: MRK-952 Target Engagement Studies

Notice: A comprehensive search for "MRK-952" did not yield any specific information regarding a compound with this designation. The following guide is a template illustrating the expected structure and content for a technical whitepaper on target engagement studies, which can be populated once accurate information for the compound of interest is available.

Introduction

Target engagement is a critical component in the drug discovery and development process, confirming that a therapeutic agent interacts with its intended molecular target in a relevant biological system. This document provides a detailed overview of the target engagement studies for a hypothetical compound, this compound. The subsequent sections will detail the quantitative data, experimental protocols, and associated signaling pathways to provide a comprehensive understanding of its mechanism of action.

Quantitative Target Engagement Data

Robust quantitative data is essential for establishing a clear relationship between target binding and the physiological effects of a drug candidate. The tables below would summarize the key in vitro and in vivo target engagement metrics for this compound.

Table 1: In Vitro Target Engagement of this compound

| Assay Type | Target | Cell Line/System | Key Parameter | Value |

| Radioligand Binding | Target X | HEK293 cells expressing Target X | Ki | Data not available |

| Enzymatic Assay | Target X | Purified enzyme | IC50 | Data not available |

| Cellular Thermal Shift Assay (CETSA) | Target X | MCF-7 cells | Tagg Shift | Data not available |

| Surface Plasmon Resonance (SPR) | Target X | Immobilized purified protein | KD | Data not available |

Table 2: In Vivo Target Occupancy of this compound

| Species | Tissue/Compartment | Dosing Regimen | Assay Method | Receptor Occupancy (%) |

| Mouse | Brain | 10 mg/kg, p.o. | PET Imaging with [11C]Tracer-Y | Data not available |

| Rat | Tumor | 20 mg/kg, i.v. | Ex vivo autoradiography | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for Target X.

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing Target X.

-

Binding Reaction: Membranes were incubated with a specific radioligand (e.g., [3H]Ligand-Z) and varying concentrations of this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Detection: Radioactivity of the filters was measured by liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with Target X in a cellular context.

Methodology:

-

Cell Treatment: Intact MCF-7 cells were treated with either vehicle or this compound.

-

Heating: Cells were heated to a range of temperatures to induce protein denaturation.

-

Lysis and Fractionation: Cells were lysed, and soluble and aggregated protein fractions were separated by centrifugation.

-

Detection: The amount of soluble Target X at each temperature was quantified by Western blotting or ELISA.

-

Data Analysis: A melting curve was generated, and the shift in the aggregation temperature (Tagg) in the presence of this compound was determined.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes can significantly enhance understanding.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The comprehensive evaluation of target engagement is paramount for the successful development of novel therapeutics. This document has outlined the necessary components of a technical guide for this compound, including the presentation of quantitative data, detailed experimental protocols, and visual representations of key biological and methodological concepts. Once specific data for this compound becomes available, this framework will allow for a thorough and clear presentation of its target engagement profile to the scientific community.

The Role of NUDT5 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways and repair mechanisms collectively known as the DNA Damage Response (DDR). A key player in this intricate process is the Nudix (nucleoside diphosphate linked moiety X)-type motif 5, or NUDT5, a hydrolase enzyme with multifaceted roles in maintaining genomic stability. This technical guide provides an in-depth exploration of the functions of NUDT5 in the DDR, with a focus on its enzymatic activities, its role in homologous recombination and the oxidative stress response, and its interactions with key DDR proteins. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting the DDR.

Core Functions of NUDT5 in Cellular Homeostasis

NUDT5 is a pyrophosphatase that catalyzes the hydrolysis of various nucleoside diphosphate derivatives. Its primary substrates include ADP-ribose (ADPR) and oxidized purine nucleotides, such as 8-oxo-dGDP.[1][2] Through these activities, NUDT5 contributes to two main cellular processes critical for the DNA damage response: maintaining energy homeostasis and sanitizing nucleotide pools to prevent the incorporation of damaged bases into DNA.

NUDT5 in the Orchestration of Homologous Recombination

Homologous recombination (HR) is a high-fidelity repair pathway for DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The successful execution of HR is an energy-intensive process that relies on a cascade of protein recruitment and enzymatic activities at the site of damage. NUDT5 plays a critical role in fueling this process.

Upon DNA damage, Poly(ADP-ribose) polymerase (PARP) enzymes are activated and synthesize poly(ADP-ribose) (PAR) chains on target proteins, creating a scaffold for the recruitment of DNA repair factors.[3][4] These PAR chains are subsequently hydrolyzed by Poly(ADP-ribose) glycohydrolase (PARG), releasing mono(ADP-ribose) (mADPR).[3][4][5] NUDT5 is recruited to sites of DNA damage through its direct interaction with PARG.[3][4][5] At these sites, NUDT5 hydrolyzes mADPR to generate AMP and ribose-5-phosphate, which can then be used to produce ATP locally.[3][4][5]

This localized ATP production is crucial for the energy-dependent steps of HR, including chromatin remodeling and the recruitment of the RAD51 recombinase, a key protein that forms nucleoprotein filaments on single-stranded DNA to initiate strand invasion.[3][4][5] Consequently, the loss or inhibition of NUDT5 leads to a reduction in cellular ATP levels, particularly during DNA repair, which in turn impairs RAD51 recruitment to DSBs and attenuates the phosphorylation of key DNA repair proteins, ultimately compromising the efficiency of homologous recombination.[3][4][5]

Signaling Pathway of NUDT5 in Homologous Recombination

NUDT5 in the Defense Against Oxidative DNA Damage

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism that can cause oxidative damage to DNA, with 8-oxoguanine (8-oxoG) being one of the most common and mutagenic lesions.[1] NUDT5 plays a crucial role in preventing the incorporation of oxidized nucleotides into the genome. It functions as a "housekeeping" enzyme by sanitizing the nucleotide pool, specifically by hydrolyzing 8-oxo-dGDP to 8-oxo-dGMP.[1] This action prevents the conversion of 8-oxo-dGDP to the triphosphate form, 8-oxo-dGTP, which could otherwise be erroneously incorporated into DNA by polymerases.

The loss or inhibition of NUDT5 leads to an accumulation of 8-oxoG lesions in the DNA, triggering a DNA damage response.[1][6] This is often observed by an increase in the phosphorylation of the histone variant H2AX (γH2AX), a sensitive marker of DNA damage.[1] The accumulation of oxidative DNA damage can lead to replication stress, stalling of replication forks, and ultimately, genomic instability.

Logical Relationship of NUDT5 in Preventing Oxidative Damage

References

- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NUDT5 nudix hydrolase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ADP-ribose hydrolase NUDT5 is important for DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ADP-ribose hydrolase NUDT5 is important for DNA repair - The Centre for Genomic Regulation [crg.scimarina.com]

- 6. researchgate.net [researchgate.net]

MRK-952: A Technical Guide to a Potent and Selective Chemical Probe for NUDT5

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MRK-952, a validated chemical probe for the human Nudix (nucleoside diphosphate linked moiety X)-type motif 5 (NUDT5) enzyme. NUDT5 is an ADP-ribose pyrophosphatase that plays a significant role in cellular metabolism and signaling, including ADP-ribose metabolism and hormone-dependent gene regulation. This guide details the biochemical and cellular activity of this compound, provides experimental protocols for its use, and illustrates key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its closely related negative control, this compound-NC.

Table 1: Biochemical Potency of this compound and Negative Control

| Compound | Target | Assay | Substrate | IC₅₀ (nM) | Reference |

| This compound | NUDT5 | AMP-Glo | ADP-ribose | 85 | [1][2] |

| This compound-NC | NUDT5 | AMP-Glo | ADP-ribose | 10,000 | [1][2] |

Table 2: Cellular Target Engagement of this compound

| Compound | Target | Assay | EC₅₀ (nM) | Reference |

| This compound | NUDT5 | NanoBRET | 23.5 ± 4 | [1][2] |

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

NUDT5 Biochemical Assay: AMP-Glo™

This protocol describes the determination of the in vitro potency (IC₅₀) of this compound against NUDT5 using a luminescent-based AMP-Glo™ assay. This assay measures the amount of AMP produced from the NUDT5-catalyzed hydrolysis of ADP-ribose.

Materials:

-

Recombinant human NUDT5 enzyme

-

ADP-ribose (substrate)

-

This compound and this compound-NC

-

AMP-Glo™ Assay Kit (Promega)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and this compound-NC in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the NUDT5 enzyme and ADP-ribose substrate to their final concentrations in Assay Buffer.

-

Reaction Initiation: Add the NUDT5 enzyme to the wells of the 384-well plate containing the serially diluted compounds or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

-

Start Reaction: Initiate the enzymatic reaction by adding ADP-ribose to each well.

-

Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and ATP Depletion: Add AMP-Glo™ Reagent I to stop the enzymatic reaction and deplete any remaining ATP. Incubate for 60 minutes at room temperature.

-

AMP to ATP Conversion and Luminescence Generation: Add AMP-Glo™ Reagent II, which contains a kinase that converts AMP to ADP, followed by the conversion of ADP to ATP and subsequent light production by luciferase. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay: NanoBRET™

This protocol details the measurement of this compound target engagement in live cells using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay. This assay quantifies the displacement of a fluorescent tracer from a NanoLuc®-tagged NUDT5 protein by a competing compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding NUDT5-NanoLuc® fusion protein

-

Transfection reagent (e.g., FuGENE® HD)

-

Opti-MEM™ I Reduced Serum Medium

-

This compound

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

384-well white tissue culture-treated plates

Procedure:

-

Cell Transfection: Transfect HEK293 cells with the NUDT5-NanoLuc® plasmid DNA using a suitable transfection reagent. Culture the cells for 18-24 hours to allow for protein expression.

-

Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Plate the cells into 384-well white plates.

-

Compound Addition: Prepare serial dilutions of this compound in Opti-MEM™. Add the diluted compound to the cells.

-

Tracer Addition: Add the NanoBRET™ tracer to the wells at a predetermined optimal concentration.

-

Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

-

Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Data Acquisition: Immediately measure the donor (NanoLuc®, 450 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader equipped with the appropriate filters.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NUDT5 signaling pathway, a typical experimental workflow for using this compound, and the logical framework for its validation.

References

NUDT5 pathways in hormone-dependent cancers

An In-depth Technical Guide to NUDT5 Pathways in Hormone-Dependent Cancers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NUDIX Hydrolase 5 (NUDT5) is a multifaceted enzyme that has emerged as a critical regulator in the pathophysiology of hormone-dependent cancers, particularly breast cancer. Initially characterized for its role in sanitizing oxidized nucleotide pools, recent research has unveiled its pivotal function in nuclear ATP synthesis, hormone receptor signaling, and DNA damage response. Elevated NUDT5 expression is frequently correlated with poor prognosis, making it a compelling target for novel therapeutic interventions. This guide provides a comprehensive overview of the core signaling pathways involving NUDT5, detailed experimental protocols for its study, and quantitative data summarizing its impact on cancer biology.

Introduction to NUDT5

NUDT5, or Nudix-linked to moiety X-5, is a member of the Nudix (Nucleoside Diphosphate linked to moiety X) hydrolase superfamily. These enzymes are responsible for hydrolyzing a wide variety of nucleoside diphosphate substrates.[1] NUDT5's primary substrates include ADP-ribose (ADPR) and oxidized purine nucleotides like 8-oxo-dGDP.[1][2] Its function is twofold: it acts as a pyrophosphatase to hydrolyze substrates and, in the presence of diphosphate, can catalyze the synthesis of ATP from ADPR.[3][4] This dual capability places NUDT5 at the crossroads of nucleotide metabolism, cellular bioenergetics, and genome integrity. In hormone-dependent cancers, NUDT5 expression is often upregulated, where it plays a crucial role in promoting cancer cell proliferation, survival, and aggressiveness.[1][5]

Core Signaling Pathways Involving NUDT5

Hormone-Dependent Nuclear ATP Synthesis in HR+ Breast Cancer

In hormone receptor-positive (HR+) breast cancer, NUDT5 is a key mediator of the cellular response to hormones like progesterone and estrogen.[6][7] Upon hormone stimulation, a signaling cascade is initiated that results in the localized production of nuclear ATP, which is essential for the energy-intensive process of chromatin remodeling and subsequent gene transcription.[7][8][9]

The pathway proceeds as follows:

-

Hormone Binding & PARP Activation: Progestins or estrogens bind to their respective nuclear receptors, leading to the activation of Poly(ADP-ribose) Polymerase 1 (PARP1).[8]

-

PAR Synthesis & Degradation: Activated PARP1 synthesizes Poly(ADP-ribose) (PAR) chains. These chains are then rapidly degraded by Poly(ADP-ribose) Glycohydrolase (PARG) into mono(ADP-ribose), or ADPR.[8][9]

-

NUDT5-Mediated ATP Synthesis: NUDT5 utilizes the generated ADPR to synthesize ATP directly within the nucleus.[3][8][9]

-

Chromatin Remodeling and Gene Expression: The newly synthesized nuclear ATP provides the necessary energy for ATP-dependent chromatin remodelers to alter chromatin structure, allowing for the transcription of hormone-responsive genes, such as those driving cell proliferation.[7][10]

This pathway highlights a direct link between hormone signaling and nuclear energy metabolism, orchestrated by NUDT5. The inhibition of this pathway is a primary strategy for targeting NUDT5 in HR+ cancers.[6]

NUDT5 in DNA Damage Response (DDR) and Repair

NUDT5 also plays a critical role in the DNA Damage Response (DDR), particularly in the repair of DNA double-strand breaks via homologous recombination (HR).[11] This function is linked to its ability to maintain cellular ATP levels, which are crucial for the energy-demanding processes of DNA repair.[12][13]

The pathway is understood as follows:

-

DNA Damage & PARP Activation: DNA damage triggers the activation of PARP enzymes, leading to PAR synthesis at the damage site.[13]

-

PARG Interaction & NUDT5 Recruitment: NUDT5 is recruited to sites of DNA damage through a direct interaction with PARG.[12][13]

-

Local ATP Production: At the damage site, NUDT5 contributes to maintaining local and basal ATP levels, which can be depleted during extensive DNA repair.[12][13]

-

Facilitation of Homologous Recombination: The availability of ATP is essential for the recruitment and function of key HR proteins, such as RAD51, and for the phosphorylation of other DNA repair proteins.[11][12] Loss of NUDT5 impairs RAD51 recruitment and attenuates the HR repair process.[11][12]

By supporting the energy requirements of DNA repair, NUDT5 helps cancer cells survive DNA-damaging agents, suggesting that NUDT5 inhibition could be a valuable strategy to sensitize tumors to chemotherapy or radiotherapy.[11]

NUDT5 in Oxidative Stress Regulation in Triple-Negative Breast Cancer (TNBC)

While distinct from hormone-dependent pathways, NUDT5's role in TNBC is critical to understand its broader function in breast cancer. In TNBC, an aggressive subtype lacking hormone receptors, NUDT5 is highly expressed and plays a crucial role in preventing oxidative DNA damage.[14][15] Its primary function here relates to its ability to hydrolyze oxidized nucleotides, such as 8-oxo-dGDP.[14]

Loss or inhibition of NUDT5 in TNBC cells leads to an accumulation of the oxidative DNA lesion 8-oxo-guanine (8-oxoG), which triggers a DNA damage response, stalls DNA replication, and ultimately suppresses cancer cell proliferation.[14][15] This suggests that TNBC cells are particularly reliant on NUDT5 to manage high levels of oxidative stress.

Quantitative Data on NUDT5 in Hormone-Dependent Cancers

The following tables summarize key quantitative findings from studies on NUDT5, primarily in breast cancer.

Table 1: NUDT5 Expression and Prognostic Significance

| Cancer Type | Finding | Observation | Reference |

| Breast Cancer | Expression vs. Normal Tissue | NUDT5 protein is highly expressed in 73.33% (22 out of 30) of tumor tissues compared to adjacent non-tumor tissues. | [5][16] |

| Breast Cancer | mRNA Expression (TCGA) | NUDT5 mRNA levels are significantly higher in TNBC compared to ER-positive tumors and normal breast tissue. | [15] |

| Breast Cancer | Prognosis | Patients with high NUDT5 expression have a significantly worse overall survival rate than those with low expression. | [5][16] |

| Colorectal Cancer | Prognosis | NUDT5 identified as an independent prognostic factor associated with poor overall survival. | [17] |

| Prostate Cancer | Association | NUDT5 expression and methylation levels are associated with patient prognosis. | [15][18] |

Table 2: Functional Impact of NUDT5 Modulation

| Cell Line(s) | Modulation | Effect | Quantitative Detail | Reference |

| T47D, MCF7, MDA-MB-231 | NUDT5 Knockdown | Inhibited cell proliferation, migration, and invasion. | Dramatically inhibited AKT phosphorylation at Thr308. | [5] |

| TNBC cell lines | NUDT5 Knockdown/Inhibition | Suppressed tumor growth in vitro and in vivo. | Increased accumulation of 8-oxoG and γH2AX DNA damage lesions. | [14][15] |

| T47D (HR+) | NUDT5 Inhibition (TH5427) | Blocked progestin-dependent nuclear ATP synthesis and cell proliferation. | Marked reduction in nuclear luminescence (ATP reporter). | [9][10] |

| HeLa cells | NUDT5 Knockdown | Caused G1 phase cell cycle arrest. | - | [16] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate NUDT5 function.

Protocol: siRNA-Mediated Knockdown of NUDT5

Objective: To transiently reduce the expression of NUDT5 in cancer cell lines to study the functional consequences.

Materials:

-

Breast cancer cell lines (e.g., T47D, MCF7)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

siRNA targeting NUDT5 (e.g., Dharmacon ON-TARGETplus) and non-targeting control siRNA

-

6-well plates

-

Standard cell culture medium (e.g., RPMI-1640 with 10% FBS)

Procedure:

-

Cell Seeding: One day prior to transfection, seed 2.5 x 10^5 cells per well in a 6-well plate with 2 mL of standard culture medium. Ensure cells are 60-80% confluent at the time of transfection.

-

siRNA-Lipofectamine Complex Preparation:

-

For each well, dilute 50 pmol of siRNA into 100 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation: After incubation, harvest the cells. Verify knockdown efficiency by subjecting cell lysates to Western Blotting or qRT-PCR for NUDT5 protein or mRNA levels, respectively.

-

Functional Assays: Use the NUDT5-depleted cells for downstream functional assays (e.g., proliferation, migration, invasion assays).

Protocol: Nuclear ATP Measurement using Luciferase Reporter

Objective: To measure hormone-dependent changes in nuclear ATP levels.[9]

Materials:

-

T47D cells stably expressing a nuclear-localized luciferase (e.g., pLVX-Puro NLS-Luciferase)

-

Phenol red-free medium supplemented with charcoal-stripped serum (for hormone starvation)

-

Progesterone receptor agonist (e.g., R5020)

-

NUDT5 inhibitor (e.g., TH5427) or DMSO control

-

Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Hormone Starvation: Seed the reporter cells in a 96-well plate. Once attached, replace the medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to starve the cells of hormones.

-

Inhibitor Treatment: Treat the cells with the NUDT5 inhibitor (e.g., 10 µM TH5427) or DMSO for 1-2 hours prior to hormone stimulation.

-

Hormone Stimulation: Add the progesterone agonist (e.g., 10 nM R5020) to the appropriate wells.

-

Luminescence Measurement: At various time points post-stimulation (e.g., 0, 15, 30, 60, 120 minutes), add the luciferase substrate to the wells according to the manufacturer's instructions.

-

Data Acquisition: Immediately measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the luminescence signal of treated cells to the DMSO control at each time point. A reduction in the signal in inhibitor-treated, hormone-stimulated cells indicates impaired nuclear ATP production.[9]

Protocol: Immunofluorescence Staining for 8-oxo-Guanine (8-oxoG)

Objective: To detect and quantify oxidative DNA damage in cells following NUDT5 depletion.[14][15]

Materials:

-

Cells grown on glass coverslips

-

4% Paraformaldehyde (PFA) for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

RNase A solution

-

2N HCl for DNA denaturation

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against 8-oxoG (e.g., Avidin-FITC or specific monoclonal antibody)

-

Fluorescently-labeled secondary antibody (if required)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Culture: Grow cells (e.g., TNBC cells with and without NUDT5 knockdown) on coverslips in a 24-well plate.

-

Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.

-

RNA Digestion: Wash with PBS and treat with RNase A (100 µg/mL) for 1 hour at 37°C to remove RNA background.

-

DNA Denaturation: Wash with PBS, then incubate with 2N HCl for 10 minutes at room temperature to denature DNA and expose the 8-oxoG lesion. Neutralize with 100 mM Tris-HCl (pH 8.5).

-

Blocking: Wash with PBS and block with 5% BSA for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody against 8-oxoG diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS, then incubate with the appropriate fluorescent secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining & Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.

-

Imaging & Analysis: Visualize using a fluorescence microscope. Quantify the fluorescence intensity of 8-oxoG staining per nucleus using imaging software like ImageJ.

NUDT5 as a Therapeutic Target

The central role of NUDT5 in driving proliferation and survival in hormone-dependent cancers makes it an attractive therapeutic target.[1] Small molecule inhibitors, such as TH5427, have been developed and validated.[6][10] These inhibitors effectively block the nuclear ATP synthesis pathway, thereby preventing hormone-dependent gene regulation and cell proliferation in breast cancer models.[10][19]

Strategies for targeting NUDT5 include:

-

Direct Enzymatic Inhibition: Developing potent and selective small molecules that block the NUDT5 active site.[10]

-

Combination Therapies: Combining NUDT5 inhibitors with PARP inhibitors or DNA-damaging chemotherapy to exploit the enzyme's role in DNA repair and potentially induce synthetic lethality.[11]

-

Targeting TNBC: Using NUDT5 inhibitors to exacerbate oxidative stress in TNBC, a subtype with limited targeted therapies.[14][15]

The workflow for developing and validating a NUDT5 inhibitor is a multi-step process involving screening, optimization, and rigorous biological testing.

Conclusion

NUDT5 is a key enzymatic driver in hormone-dependent cancers, linking hormone signaling directly to nuclear bioenergetics and playing a crucial role in maintaining genome stability. Its overexpression and association with poor clinical outcomes underscore its importance as a high-value therapeutic target. The continued development of specific NUDT5 inhibitors and their evaluation in combination with existing therapies holds significant promise for the future treatment of breast, prostate, and other related malignancies. This guide provides the foundational knowledge and methodologies required for researchers to further explore and exploit the NUDT5 pathway in cancer research and drug development.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Diverse substrate recognition and hydrolysis mechanisms of human NUDT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. sinobiological.com [sinobiological.com]

- 5. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling | PLOS One [journals.plos.org]

- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of the NUDT Enzymes in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The ADP-ribose hydrolase NUDT5 is important for DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ADP-ribose hydrolase NUDT5 is important for DNA repair - The Centre for Genomic Regulation [crg.scimarina.com]

- 14. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

Investigating NUDT5 Function: A Technical Guide Utilizing the Potent Inhibitor TH5427

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUDIX (Nucleoside Diphosphate linked to moiety X)-type motif 5 (NUDT5) is a pyrophosphatase that plays a critical role in cellular metabolism and signaling. Its function is implicated in various pathological conditions, particularly in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of NUDT5 function using the potent and selective inhibitor, TH5427. We will delve into the mechanism of action of NUDT5, its role in signaling pathways, and provide detailed experimental protocols for its study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams. While the initial query concerned the inhibitor MRK-952, no public domain information was available for this compound. Therefore, this guide focuses on the well-characterized inhibitor TH5427 to illustrate the process of investigating NUDT5 function.

Introduction to NUDT5

NUDT5 is a member of the NUDIX hydrolase superfamily, a group of enzymes that catalyze the hydrolysis of nucleoside diphosphates linked to another moiety X. NUDT5 has been shown to hydrolyze several substrates, including ADP-ribose (ADPR) and 8-oxo-dGDP.[1][2] Its enzymatic activity is crucial for various cellular processes.

One of the key functions of NUDT5 is its role in nuclear ATP synthesis. In the presence of pyrophosphate, NUDT5 can convert ADP-ribose into ATP.[3] This localized nuclear ATP production is essential for energy-dependent processes such as chromatin remodeling and hormone-dependent gene transcription, particularly in the context of breast cancer.[3][4]

Furthermore, NUDT5 has been implicated in the sanitation of the nucleotide pool by hydrolyzing oxidized purine nucleotides like 8-oxo-dGDP, thereby preventing their incorporation into DNA and mitigating oxidative DNA damage.[5] However, some studies suggest that NUDT5's activity on 8-oxo-dGDP is minimal at physiological pH.[1][6]

Elevated expression of NUDT5 has been observed in various cancers, including breast, lung, and gastric cancer, and is often associated with poor prognosis.[7][8] Its role in promoting cancer cell proliferation, migration, and invasion has made it an attractive target for the development of novel anti-cancer therapies.[7][9]

The NUDT5 Inhibitor: TH5427

TH5427 is a potent and selective small-molecule inhibitor of NUDT5.[10][11] It has been instrumental in elucidating the cellular functions of NUDT5 and serves as a valuable tool for preclinical studies.

Mechanism of Action of TH5427

TH5427 acts as a competitive inhibitor of NUDT5, binding to the active site and preventing the hydrolysis of its substrates, primarily ADP-ribose.[10] By inhibiting NUDT5, TH5427 effectively blocks the downstream consequences of its enzymatic activity, such as nuclear ATP production and the subsequent effects on gene expression and cell proliferation.[10][11]

Quantitative Data on TH5427 Inhibition of NUDT5

The inhibitory activity of TH5427 on NUDT5 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Reference |

| Malachite Green Assay | IC50 | 29 nM | [12] |

| Cellular Thermal Shift Assay (CETSA) | EC50 | ~1.5 µM | [10] |

| Cell Viability Assay (T47D cells) | GI50 | ~5 µM | [10] |

Table 1: Inhibitory Potency of TH5427 against NUDT5. This table summarizes the half-maximal inhibitory concentration (IC50) from a biochemical assay, the half-maximal effective concentration (EC50) from a target engagement assay in cells, and the half-maximal growth inhibition (GI50) in a cancer cell line.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of NUDT5 and the effects of its inhibition by TH5427.

NUDT5 Enzymatic Assay (Malachite Green Assay)

This assay measures the enzymatic activity of NUDT5 by detecting the release of inorganic phosphate (Pi) from its substrate.

Principle: NUDT5 hydrolyzes ADP-ribose to AMP and ribose-5-phosphate (R5P). R5P is then converted to ribose and inorganic phosphate by a coupling enzyme, alkaline phosphatase. The released Pi is detected colorimetrically using a malachite green reagent.

Materials:

-

Recombinant human NUDT5 protein

-

ADP-ribose (substrate)

-

Calf intestinal alkaline phosphatase (CIP)

-

Malachite green reagent

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

TH5427 or other inhibitors

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, ADP-ribose, and CIP.

-

Add TH5427 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding recombinant NUDT5 protein.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percent inhibition based on the absorbance values of the inhibitor-treated wells relative to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular environment.[13]

Principle: The binding of a ligand, such as an inhibitor, can stabilize the target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Materials:

-

Cultured cells (e.g., T47D breast cancer cells)

-

TH5427 or other inhibitors

-

Cell lysis buffer (e.g., PBS with protease inhibitors)

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents and equipment

-

Anti-NUDT5 antibody

Procedure:

-

Treat cultured cells with TH5427 or vehicle control for a specified time.

-

Harvest the cells and resuspend them in lysis buffer.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C for 3 minutes).

-

Cool the samples and centrifuge to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble NUDT5 in each sample by Western blotting using an anti-NUDT5 antibody.

-

Quantify the band intensities and plot the fraction of soluble NUDT5 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Cell Proliferation Assay (e.g., CCK-8 Assay)

This assay assesses the effect of NUDT5 inhibition on the growth and viability of cancer cells.[14]

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cultured cancer cells (e.g., MCF-7, T47D)

-

TH5427 or other inhibitors

-

Cell culture medium and supplements

-

96-well plates

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of TH5427 or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the GI₅₀ value.

NUDT5 Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving NUDT5 and a typical experimental workflow for investigating NUDT5 inhibitors.

Caption: NUDT5 Signaling in Hormone-Dependent Breast Cancer.

Caption: Workflow for Investigating NUDT5 Inhibitors.

Downstream Signaling of NUDT5

Inhibition of NUDT5 has been shown to impact several downstream signaling pathways, most notably the AKT signaling pathway. Knockdown of NUDT5 has been demonstrated to suppress the phosphorylation of AKT at Thr308 and reduce the expression of Cyclin D1, a key regulator of the cell cycle.[7] This suggests that NUDT5 may promote cancer progression through the activation of the AKT/Cyclin D pathway.[7] Further investigation into the downstream effects of NUDT5 inhibition can be performed using techniques such as Western blotting to probe the phosphorylation status and expression levels of key signaling molecules.

Conclusion

NUDT5 is a multifaceted enzyme with significant implications in cancer biology. The development of potent and selective inhibitors, such as TH5427, has provided invaluable tools to dissect its function and validate it as a therapeutic target. This technical guide has provided a comprehensive overview of the methodologies and expected outcomes when investigating NUDT5 using a chemical probe. The detailed protocols and signaling pathway diagrams serve as a foundation for researchers to design and execute their studies, ultimately contributing to a deeper understanding of NUDT5 biology and the development of novel cancer therapies.

References

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. genecards.org [genecards.org]

- 3. research.monash.edu [research.monash.edu]

- 4. Role of the NUDT Enzymes in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of NUDT5 in Endometrial Carcinoma: Functional Insights, Prognostic and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The NUDIX hydrolase NUDT5 regulates thiopurine metabolism and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. The high expression of NUDT5 indicates poor prognosis of breast cancer by modulating AKT / Cyclin D signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of MRK-952 (JTE-952): A CSF1R Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-952, also known as JTE-952, is a potent and selective, orally available inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase.[1][2] While the direct effects of this compound on nucleotide metabolism have not been detailed in publicly available literature, its mechanism of action as a CSF1R inhibitor has significant implications for cellular processes that are fundamentally reliant on nucleotide metabolism, such as proliferation and differentiation. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, supported by available data and experimental insights. A general overview of nucleotide metabolism is also presented to contextualize the potential, though not yet established, downstream effects of CSF1R inhibition.

The Known Mechanism of Action of this compound: Targeting the CSF1R Pathway

This compound functions as a tyrosine kinase inhibitor with high specificity for CSF1R.[1][2] The primary mechanism involves the inhibition of CSF1R phosphorylation, which in turn blocks downstream signaling pathways crucial for the function of monocyte-lineage cells like macrophages.

Quantitative Data on this compound (JTE-952) Activity

| Parameter | Value | Cell/System | Reference |

| Human CSF1R Kinase Activity (IC50) | 11.1 nmol/L | In vitro kinase assay | [1] |

| CSF1R Phosphorylation Inhibition | Potent inhibition | Human macrophages | [1] |

| CSF1-induced Macrophage Proliferation | Inhibited | Human macrophages | [1] |

| Tropomyosin-related kinase A (TrkA) Activity | Inhibited at >200-fold higher concentration than for CSF1R | In vitro kinase assay | [1] |

| LPS-induced Proinflammatory Cytokine Production | Potently inhibited | Human macrophages and whole blood | [1] |

| In vivo Efficacy (Oral) | ≥3 mg/kg | Mice | [1] |

Signaling Pathway of CSF1R Inhibition by this compound

The binding of the ligand, CSF1, to its receptor, CSF1R, induces receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell survival, proliferation, and differentiation. This compound, by inhibiting the initial phosphorylation of CSF1R, effectively abrogates these downstream signals.

Caption: Mechanism of this compound (JTE-952) in the CSF1R signaling pathway.

Experimental Protocols

In Vitro CSF1R Kinase Assay

A representative protocol for an in vitro kinase assay to determine the IC50 of a compound like this compound would involve:

-

Reagents: Recombinant human CSF1R kinase domain, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).

-

Procedure: The kinase, substrate, and varying concentrations of this compound are pre-incubated. The reaction is initiated by adding ATP.

-

Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a method like ELISA with an anti-phosphotyrosine antibody or radiometric assays with ³²P-ATP.

-

Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Cell-Based CSF1R Phosphorylation Assay

A common method to assess the inhibition of CSF1R phosphorylation in a cellular context:

-

Cell Culture: Human macrophages are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.

-

Stimulation: Cells are then stimulated with CSF1 to induce CSF1R phosphorylation.

-

Lysis and Analysis: Cells are lysed, and protein extracts are subjected to Western blotting using antibodies specific for phosphorylated CSF1R and total CSF1R. The band intensities are quantified to determine the extent of inhibition.

Caption: Workflow for a cell-based CSF1R phosphorylation assay.

An Overview of Nucleotide Metabolism

Nucleotide metabolism comprises the synthesis of nucleotides through de novo and salvage pathways. These molecules are essential for a multitude of cellular processes, including:

-

Building blocks for DNA and RNA synthesis.

-

Carriers of chemical energy (e.g., ATP, GTP).

-

Components of essential coenzymes (e.g., NAD, FAD).

-

Regulators of metabolic processes.

Given the high demand for nucleotides in rapidly proliferating cells, the enzymes involved in nucleotide biosynthesis are often upregulated in cancer and inflammatory conditions.

De Novo and Salvage Pathways

-

De Novo Synthesis: Nucleotides are synthesized from simpler precursor molecules such as amino acids, ribose-5-phosphate, CO₂, and NH₃.

-

Salvage Pathways: Bases and nucleosides are recycled from the degradation of DNA and RNA.

The reliance of proliferating cells on de novo nucleotide synthesis makes this pathway an attractive target for therapeutic intervention.

Potential for Indirect Effects of this compound on Nucleotide Metabolism

While direct inhibition of nucleotide metabolism enzymes by this compound has not been reported, its mechanism of action suggests potential indirect effects. By inhibiting the proliferation of macrophages, this compound reduces the demand for de novo nucleotide synthesis in these cells. This is a downstream consequence of blocking the pro-proliferative signaling cascades initiated by CSF1R.

Caption: Postulated indirect effect of this compound on nucleotide metabolism.

Conclusion

This compound is a specific inhibitor of CSF1R, a key receptor in the regulation of macrophage development and function. Its primary mechanism of action involves the blockade of CSF1R autophosphorylation and subsequent downstream signaling, leading to reduced macrophage proliferation and inflammatory responses. While there is no direct evidence to suggest that this compound targets nucleotide metabolism enzymes, its anti-proliferative effects would logically lead to a decreased demand for nucleotide synthesis in the target cell population. Further research would be necessary to elucidate any more direct or nuanced interactions between this compound and the intricate pathways of nucleotide metabolism.

References

An In-depth Technical Guide to the Discovery and Characterization of MRK-952, a Novel Allosteric WNK Kinase Inhibitor

Disclaimer: The compound "MRK-952" is a hypothetical agent created for the purpose of this technical guide. All data and experimental details are representative examples based on publicly available information on the discovery of allosteric WNK kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases. The With-No-Lysine (WNK) family of serine-threonine kinases are key regulators of ion homeostasis and blood pressure, making them attractive therapeutic targets for hypertension.[1] However, the highly conserved ATP-binding site across the kinome presents a significant challenge for the development of selective inhibitors.[1] Allosteric inhibitors, which bind to less conserved sites, offer a promising strategy to achieve high selectivity.[1] This whitepaper details the discovery and characterization of this compound, a novel, potent, and selective allosteric inhibitor of WNK1-4 kinases. This compound was identified through a high-throughput screening campaign at high ATP concentrations, a strategy designed to filter out competitive ATP-site binders.[1]

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were evaluated against various WNK kinases and other related kinases. The data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| WNK1 | 15 |

| WNK2 | 22 |

| WNK3 | 18 |

| WNK4 | 25 |

| PKA | >10,000 |

| CAMKII | >10,000 |

| ROCK1 | >10,000 |

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Endpoint | IC50 (nM) |

| NKCC1 Rubidium Uptake | HT29 | Inhibition of Bumetanide-sensitive Rb+ uptake | 150 |

| p-SPAK/OSR1 | HEK293 | Inhibition of WNK1-dependent phosphorylation | 120 |

Experimental Protocols

In Vitro WNK1 Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the WNK1 kinase.

Materials:

-

Recombinant human WNK1 kinase domain

-

Biotinylated substrate peptide (e.g., Biotin-LRRWSLK)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or test compound) dissolved in DMSO

-

384-well plates

-

HTRF KinEASE-STK S1 kit (Cisbio)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 2 µL of the compound dilution to the wells of a 384-well plate.

-

Add 4 µL of WNK1 kinase solution (final concentration ~0.5 nM) in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide (final concentration ~100 nM) and ATP (final concentration 1 mM).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of HTRF detection reagents.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a four-parameter logistic fit.

Cellular NKCC1 Rubidium Uptake Assay

This assay measures the functional consequence of WNK inhibition by quantifying the activity of the downstream Na-K-Cl cotransporter 1 (NKCC1).

Materials:

-

HT29 cells

-

DMEM, FBS, penicillin-streptomycin

-

96-well cell culture plates

-

Loading Buffer (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgSO4, 10 mM HEPES, 5 mM glucose, pH 7.4)

-

RbCl (Rubidium Chloride)

-

Bumetanide (positive control)

-

This compound (or test compound)

-

Lysis Buffer (e.g., 0.1% Triton X-100)

-

Atomic Absorption Spectrometer

Procedure:

-

Seed HT29 cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with various concentrations of this compound or bumetanide (10 µM) for 60 minutes.

-

Remove the media and add the loading buffer containing 1 mM RbCl.

-

Incubate for 15 minutes at 37°C.

-

Wash the cells three times with ice-cold wash buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4).

-

Lyse the cells with lysis buffer.

-

Determine the intracellular rubidium concentration using an atomic absorption spectrometer.

-

Calculate the bumetanide-sensitive Rb+ uptake and determine the IC50 of this compound.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: WNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Characterization

References

An In-depth Technical Guide to the Cellular Pathways Affected by NUDT5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUDIX hydrolase 5 (NUDT5) has emerged as a critical regulator in several cellular processes central to cancer biology, particularly in hormone-dependent breast cancers and triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the cellular pathways affected by the inhibition of NUDT5, with a focus on its roles in hormone signaling, DNA repair, and nucleotide metabolism. We present a compilation of quantitative data from key experiments, detailed experimental protocols, and visual representations of the affected signaling pathways to serve as a valuable resource for researchers and drug development professionals investigating NUDT5 as a therapeutic target.

Introduction

NUDT5, a member of the Nudix hydrolase superfamily, is an enzyme responsible for hydrolyzing nucleoside diphosphates linked to other moieties (X). Its substrates include ADP-ribose (ADPR) and oxidized purine nucleotides like 8-oxo-dGDP.[1][2] Through its enzymatic activity, NUDT5 plays a pivotal role in maintaining cellular homeostasis and genome integrity. Dysregulation of NUDT5 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This guide delves into the molecular consequences of NUDT5 inhibition, providing a detailed examination of the affected cellular pathways and methodologies to study these effects.

Cellular Pathways Modulated by NUDT5 Inhibition

Inhibition of NUDT5 disrupts several key cellular signaling cascades, with significant implications for cancer cell proliferation, survival, and response to therapy.

Hormone Signaling in Breast Cancer

NUDT5 is a key mediator of hormone-dependent signaling in breast cancer.[3] Specifically, in response to progestin stimulation, NUDT5 is crucial for the generation of nuclear ATP. This localized ATP production is essential for the energy-dependent process of chromatin remodeling, which is a prerequisite for the transcriptional activation of hormone-responsive genes.[3][4]

Inhibition of NUDT5, for instance by the potent small molecule inhibitor TH5427, blocks this progestin-dependent nuclear ATP synthesis.[3][5] The consequence of this is an impairment of chromatin remodeling, characterized by reduced displacement of histone H1, and subsequent downregulation of hormone-dependent gene expression.[5] This ultimately leads to a reduction in the proliferation of hormone-receptor-positive breast cancer cells.[6]

Signaling Pathway: NUDT5 in Hormone-Dependent Gene Regulation

Caption: NUDT5-mediated nuclear ATP synthesis in hormone signaling.

DNA Damage and Repair

NUDT5 also plays a significant role in the DNA damage response (DDR). Its inhibition can lead to an accumulation of oxidative DNA damage and impair DNA repair processes.

In triple-negative breast cancer (TNBC) cells, which often exhibit high levels of reactive oxygen species (ROS), NUDT5 is crucial for preventing oxidative DNA damage.[1] Inhibition or knockdown of NUDT5 leads to a significant increase in the levels of 8-oxo-guanine (8-oxoG), a mutagenic DNA lesion, and the DNA damage marker γH2AX.[1][5] This accumulation of DNA damage is a key contributor to the observed suppression of TNBC cell growth upon NUDT5 inhibition.[1]

NUDT5 inhibition also impacts DNA replication dynamics. Studies have shown that the loss of NUDT5 function can lead to replication fork stalling.[1] This interference with DNA replication contributes to the overall inhibition of proliferation in cancer cells. Furthermore, NUDT5 has been implicated in homologous recombination repair, with its inhibition leading to reduced recruitment of RAD51 to sites of DNA damage.

Logical Relationship: Consequences of NUDT5 Inhibition on DNA Integrity

Caption: Impact of NUDT5 inhibition on DNA damage and replication.

Nucleotide Metabolism

NUDT5 is a key regulator of purine nucleotide metabolism. It catalyzes the hydrolysis of ADP-ribose to generate ribose-5-phosphate (R5P), a precursor for phosphoribosyl pyrophosphate (PRPP) which is essential for both de novo and salvage pathways of purine synthesis. Depletion of NUDT5 has been shown to impair the purine salvage pathway.

Quantitative Data on the Effects of NUDT5 Inhibition

The following tables summarize key quantitative findings from studies investigating the effects of NUDT5 inhibition.

Table 1: Effect of NUDT5 Inhibitor TH5427 on Nuclear ATP Synthesis and Histone Displacement in T47D Cells

| Parameter | Treatment | Fold Change (vs. Control) | Reference |

| Nuclear Luminescence (ATP levels) | R5020 + TH5427 (1.5 µM) | ~0.4 | [5] |

| Histone H1 Displacement | R5020 + TH5427 (1.5 µM) | ~0.5 | [5] |

Table 2: Effect of NUDT5 Inhibition on Cell Proliferation (BrdU Incorporation)

| Cell Line | Treatment | % Inhibition of BrdU Incorporation | Reference |

| MDA-MB-231 (TNBC) | siNUDT5 | Significant Suppression | [1] |

| MDA-MB-231 (TNBC) | TH5427 (10 µM) | Significant Suppression | [1] |

| MCF7 (ER+) | siNUDT5 | No Significant Effect | [1] |

| MCF7 (ER+) | TH5427 (10 µM) | No Significant Effect | [1] |

Table 3: IC50 Values of TH5427 in Breast Cancer Cell Lines

| Cell Line | Subtype | IC50 (µM) | Reference |

| MCF-7 | ER+ | > 20 | [3] |

| MDA-MB-231 | TNBC | ~10 | [1] |

| MDA-MB-436 | TNBC | ~10 | [1] |

| ZR-75-1 | ER+ | > 20 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular effects of NUDT5 inhibition.

Malachite Green Assay for NUDT5 Activity

This colorimetric assay is used to measure the enzymatic activity of NUDT5 by quantifying the release of inorganic phosphate.

-

Reagents:

-

Assay Buffer: 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl₂, pH 7.5

-

Coupling Enzyme: Inorganic pyrophosphatase (Saccharomyces cerevisiae), 2.5 mU/reaction

-

Substrate: ADP-ribose (ADPR)

-

Malachite Green Reagent: Prepared by mixing 3 volumes of 0.045% malachite green carbinol hydrochloride with 1 volume of 4.2% ammonium molybdate in 4N HCl.

-

NUDT5 Enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, inorganic pyrophosphatase, and NUDT5 enzyme in a 96-well plate.

-

Initiate the reaction by adding the ADPR substrate.

-

Incubate at 30°C for 15-40 minutes.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate for 15 minutes at room temperature for color development.

-

Measure the absorbance at 620-640 nm using a plate reader.

-

Generate a standard curve using known concentrations of phosphate to quantify the amount of phosphate released.[7][8]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the engagement of an inhibitor with its target protein in a cellular environment.

-

Workflow:

-

Cell Treatment: Treat cells with the NUDT5 inhibitor (e.g., TH5427) or vehicle control for a specified time (e.g., 1 hour at 37°C).

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a defined period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells to release soluble proteins.

-

Separation of Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet aggregated proteins.

-

Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of NUDT5 using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble NUDT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9][10]

-

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

References

- 1. The novel phosphatase NUDT5 is a critical regulator of triple-negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Identification of NUDT5 Inhibitors From Approved Drugs [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeted NUDT5 inhibitors block hormone signaling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MRK-952 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRK-952 is a chemical probe that acts as an inhibitor of NUDT5 (Nudix Hydrolase 5), an enzyme implicated in various cellular processes, including hormone signaling and nucleotide metabolism.[1] NUDT5 catalyzes the hydrolysis of ADP-ribose and other nucleotide diphosphates. Its activity has been linked to the progression of certain cancers, particularly hormone receptor-positive breast cancer.[2][3] this compound provides a valuable tool for investigating the cellular functions of NUDT5 and for assessing its potential as a therapeutic target. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Data Presentation

The following table summarizes the quantitative data for this compound and its negative control, this compound-NC.

| Compound | Target | Assay Type | Metric | Value | Reference |

| This compound | NUDT5 | Hydrolase Activity | IC50 | 85 nM | [4] |

| This compound | NUDT5 | NanoBRET Target Engagement | EC50 | 23.5 ± 4 nM | [4] |

| This compound-NC | NUDT5 | Hydrolase Activity | IC50 | 10 µM | [4] |

Signaling Pathway